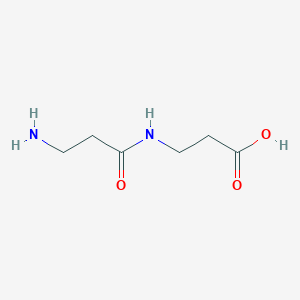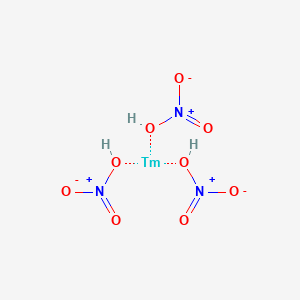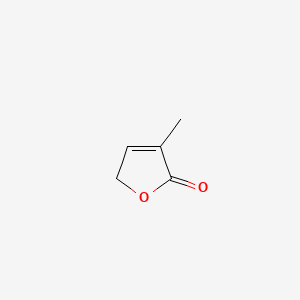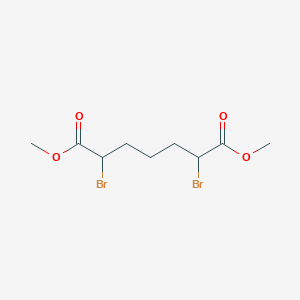
Dimethyl 2,6-dibromoheptanedioate
概要
説明
Dimethyl 2,6-dibromoheptanedioate is a chemical compound with the linear formula CH2[CH2CH(Br)CO2CH3]2 . It acts as a bifunctional initiator in various polymerization reactions . Its electrochemical cyclization affords high yields of three- to six-membered dimethyl 1,2-cycloalkanedicarboxylates .
Molecular Structure Analysis
The molecular formula of Dimethyl 2,6-dibromoheptanedioate is C9H14Br2O4 . It has a molecular weight of 346.01 g/mol .Chemical Reactions Analysis
Dimethyl 2,6-dibromoheptanedioate is known to act as a bifunctional initiator in various polymerization reactions . Its electrochemical cyclization affords high yields of three- to six-membered dimethyl 1,2-cycloalkanedicarboxylates .Physical And Chemical Properties Analysis
Dimethyl 2,6-dibromoheptanedioate is a liquid at room temperature . It has a density of 1.59 g/mL at 25 °C . The boiling point is 130-140 °C at 0.01 mmHg . The refractive index is 1.501 (lit.) .科学的研究の応用
Polymerization Initiator
Dimethyl 2,6-dibromoheptanedioate is utilized as an initiator in the synthesis of dibromo-terminated polystyrene through a process known as atom transfer radical polymerization (ATRP). This method allows for the creation of well-defined polymers with controlled molecular weights and architectures .
Macroinitiator for Poly(n-butyl acrylate)
The compound serves as a macroinitiator for the preparation of difunctional poly(n-butyl acrylate) (pBA). This application is significant in the field of polymer chemistry where the creation of block copolymers with specific properties is desired .
Electrochemical Cyclization
In electrochemical studies, Dimethyl 2,6-dibromoheptanedioate undergoes cyclization to yield high yields of three- to six-membered dimethyl 1,2-cycloalkanedicarboxylates. This reaction is valuable for synthesizing cyclic compounds which are often found in pharmaceuticals and agrochemicals .
Safety and Hazards
According to the safety data sheet, Dimethyl 2,6-dibromoheptanedioate is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wash skin thoroughly after handling, and not to eat, drink or smoke when using this product .
作用機序
Target of Action
Dimethyl 2,6-dibromoheptanedioate primarily targets the process of polymerization . It acts as a bifunctional initiator in various polymerization reactions .
Mode of Action
The compound interacts with its targets by initiating polymerization reactions . Specifically, Dimethyl 2,6-dibromoheptanedioate undergoes electrochemical cyclization, which results in the formation of three- to six-membered dimethyl 1,2-cycloalkanedicarboxylates .
Biochemical Pathways
The affected pathway is the polymerization process. The downstream effects include the formation of three- to six-membered dimethyl 1,2-cycloalkanedicarboxylates . This process is facilitated by the electrochemical cyclization of Dimethyl 2,6-dibromoheptanedioate .
Result of Action
The molecular and cellular effects of Dimethyl 2,6-dibromoheptanedioate’s action involve the formation of three- to six-membered dimethyl 1,2-cycloalkanedicarboxylates . These compounds are the result of the electrochemical cyclization of Dimethyl 2,6-dibromoheptanedioate during polymerization reactions .
特性
IUPAC Name |
dimethyl 2,6-dibromoheptanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14Br2O4/c1-14-8(12)6(10)4-3-5-7(11)9(13)15-2/h6-7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWWJYEJSCIDADZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCCC(C(=O)OC)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Br2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00315065 | |
| Record name | Dimethyl 2,6-dibromoheptanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00315065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
868-73-5 | |
| Record name | 1,7-Dimethyl 2,6-dibromoheptanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=868-73-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 291648 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000868735 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 868-73-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291648 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dimethyl 2,6-dibromoheptanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00315065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl 2,6-dibromoheptanedioate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of Dimethyl 2,6-dibromoheptanedioate in the synthesis of block copolymers?
A1: Dimethyl 2,6-dibromoheptanedioate functions as a difunctional initiator in Atom Transfer Radical Polymerization (ATRP) []. Its structure, featuring two bromine atoms, allows for the initiation of polymerization from both ends of the molecule. This characteristic is crucial for synthesizing triblock and pentablock copolymers, as it enables the growth of polymer chains in two directions. The resulting polymers with controlled architectures find applications in various fields due to their unique properties determined by the different blocks' composition and arrangement.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



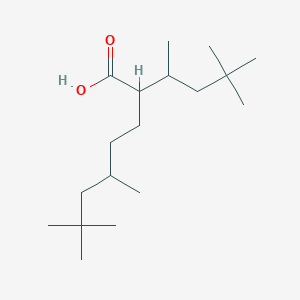
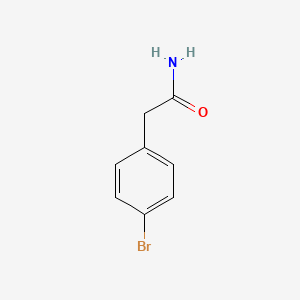

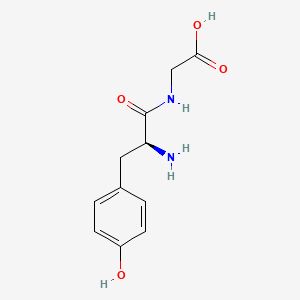
![Methyl n-[(benzyloxy)carbonyl]valyltyrosinate](/img/structure/B1582207.png)


